molecular formula C16H20BrN3O6 B13733617 (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B13733617
M. Wt: 430.25 g/mol
InChI Key: VCGXLNVMOUMYHR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromo-nitrophenyl group and a tert-butoxy-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Bromo-Nitrophenyl Group: This step involves the bromination and nitration of a phenyl ring, followed by its attachment to the piperazine ring.

    Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group is introduced to protect the amine functionality during subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The tert-butoxy-carbonyl group can be removed under acidic conditions to expose the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA).

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Piperazines: Formed from nucleophilic substitution of the bromo group.

Scientific Research Applications

(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: Utilized in the design of chemical probes to study biological pathways.

    Industrial Applications: Employed in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromo-nitrophenyl group can interact with enzyme active sites, while the piperazine ring can enhance binding affinity. The tert-butoxy-carbonyl group serves as a protective group during synthesis but can be removed to expose reactive amine functionalities.

Comparison with Similar Compounds

  • (S)-4-(2-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
  • (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
  • (S)-4-(2-Iodo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Comparison:

  • Uniqueness: The bromo group in (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid provides distinct reactivity compared to chloro, fluoro, and iodo analogs. This can influence the compound’s interaction with biological targets and its overall chemical behavior.
  • Reactivity: The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups but less reactive than the iodo group.

Properties

Molecular Formula

C16H20BrN3O6

Molecular Weight

430.25 g/mol

IUPAC Name

(2S)-4-(2-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-5-4-10(20(24)25)8-11(12)17/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1

InChI Key

VCGXLNVMOUMYHR-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.